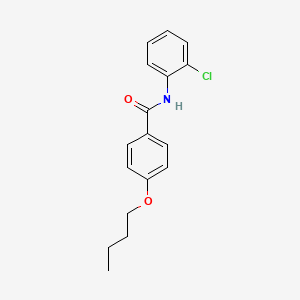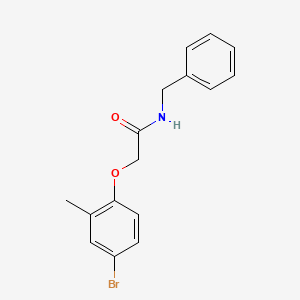
4-butoxy-N-(2-chlorophenyl)benzamide
Descripción general
Descripción
4-butoxy-N-(2-chlorophenyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is also known as BCB and is commonly used in scientific research for its various biochemical and physiological effects. The compound has been synthesized using different methods, and its mechanism of action is still being studied.
Mecanismo De Acción
The exact mechanism of action of BCB is still not fully understood. Further research can focus on elucidating the mechanism of action of the compound.
3. Identification of New Cellular Targets: BCB has been shown to modulate the activity of different cellular targets. Future research can focus on identifying new cellular targets for BCB.
Conclusion:
In conclusion, 4-butoxy-N-(2-chlorophenyl)benzamide is a valuable tool for scientific research due to its diverse range of biochemical and physiological effects. The compound has been synthesized using different methods, and its mechanism of action is still being studied. BCB has been found to exhibit promising results in inhibiting the growth of cancer cells and modulating the activity of GABA receptors. However, it is important to use appropriate safety measures when handling the compound due to its potential toxicity. Future research can focus on developing novel cancer therapies based on BCB, elucidating the mechanism of action of the compound, and identifying new cellular targets for BCB.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-butoxy-N-(2-chlorophenyl)benzamide in lab experiments is its diverse range of biochemical and physiological effects. It can be used to study different biological processes, making it a valuable tool for scientific research. However, one of the limitations of using BCB is its potential toxicity. It is important to use appropriate safety measures when handling the compound.
Direcciones Futuras
There are several future directions for the research of 4-butoxy-N-(2-chlorophenyl)benzamide. Some of these include:
1. Development of Novel Cancer Therapies: BCB has shown promising results in inhibiting the growth of cancer cells. Future research can focus on developing novel cancer therapies based on BCB.
2. Elucidation of the
Aplicaciones Científicas De Investigación
4-butoxy-N-(2-chlorophenyl)benzamide has been extensively used in scientific research, particularly in the field of pharmacology. It has been found to exhibit various biochemical and physiological effects, making it a valuable tool for studying different biological processes. Some of the notable applications of BCB in scientific research include:
1. Cancer Research: BCB has been shown to inhibit the growth of cancer cells in vitro and in vivo. It acts by inducing cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
2. Neuropharmacology: BCB has been found to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. It has also been shown to have anxiolytic and anticonvulsant effects in animal models.
3. Cardiovascular Research: BCB has been reported to have vasodilatory effects, which can help in the treatment of hypertension and other cardiovascular diseases.
Propiedades
IUPAC Name |
4-butoxy-N-(2-chlorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-2-3-12-21-14-10-8-13(9-11-14)17(20)19-16-7-5-4-6-15(16)18/h4-11H,2-3,12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMGHUUJOBQYEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(benzoylamino)-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B4887978.png)

![4-bromo-2-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4887988.png)
![3-(4-methoxyphenyl)-2-{4-methoxy-3-[(2-pyridinylthio)methyl]phenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4887992.png)
![2-[4-(1H-indol-2-ylmethyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B4887998.png)
![4-butyl-6-chloro-7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B4888010.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-chloro-2-hydroxyphenyl)acetamide](/img/structure/B4888016.png)
![3-(1,3-benzodioxol-5-yl)-11-[2-(benzyloxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4888035.png)
![N-{1-[1-(3-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4888042.png)
![5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4888043.png)
![1-[(3-methylbutyl)thio]-4-(4-methylphenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4888045.png)
![2,6-di-tert-butyl-4-[2-(3-iodophenyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]phenol](/img/structure/B4888051.png)
![N-{[1-(4-butoxyphenyl)cyclopentyl]methyl}-2,2-diphenylacetamide](/img/structure/B4888052.png)

